5-bromo-3-cyclopropyl-1,2-thiazole
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Overview
Description
5-Bromo-3-cyclopropyl-1,2-thiazole is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 5-position and a cyclopropyl group at the 3-position. Thiazole rings are known for their aromaticity and presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-cyclopropyl-1,2-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-cyclopropyl-1,2-thiazole with bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
For industrial-scale production, continuous flow processes and tubular reactors may be employed to enhance the efficiency and yield of the reaction. These methods offer advantages such as improved safety, reduced reaction times, and energy savings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-cyclopropyl-1,2-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced using specific reagents to form different derivatives.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to form carbon-carbon bonds with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions include various substituted thiazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
5-Bromo-3-cyclopropyl-1,2-thiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Incorporated into polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-3-cyclopropyl-1,2-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. For example, thiazole derivatives are known to inhibit enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . The bromine and cyclopropyl groups can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,2-thiazole: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
3-Cyclopropyl-1,2-thiazole: Lacks the bromine atom, which can influence its ability to undergo substitution reactions.
5-Bromo-4-cyclopropyl-1,3-thiazole: A structural isomer with different substitution patterns, potentially leading to different reactivity and applications.
Uniqueness
5-Bromo-3-cyclopropyl-1,2-thiazole is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical and biological properties. These substituents can enhance the compound’s reactivity in synthetic applications and its potency in biological assays .
Properties
CAS No. |
1513081-63-4 |
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Molecular Formula |
C6H6BrNS |
Molecular Weight |
204.09 g/mol |
IUPAC Name |
5-bromo-3-cyclopropyl-1,2-thiazole |
InChI |
InChI=1S/C6H6BrNS/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2 |
InChI Key |
PORDYJGEYIQUMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NSC(=C2)Br |
Purity |
95 |
Origin of Product |
United States |
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